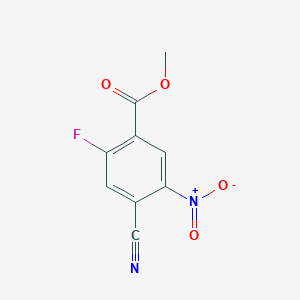

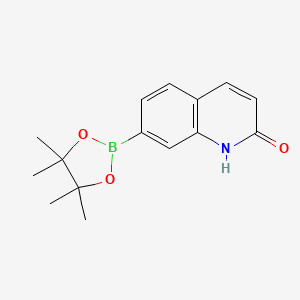

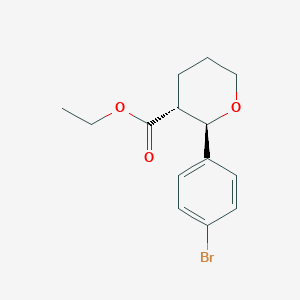

![molecular formula C21H34BNO4 B1403211 tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate CAS No. 1338544-41-4](/img/structure/B1403211.png)

tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate

Overview

Description

“tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate” is a chemical compound with the molecular formula C17H26BNO4 . It is used in the field of organic chemistry as an intermediate for the synthesis of other compounds .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. For example, the PubChem database provides computed descriptors such as the IUPAC name, InChI, InChIKey, and Canonical SMILES .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C17H26BNO4), molecular weight (333.2 g/mol), and its computed descriptors .

Scientific Research Applications

Synthesis and Structure Analysis

Tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate and its derivatives serve as crucial intermediates in the synthesis of various biologically active compounds, as demonstrated in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, and yields significant compounds for further applications (D. Kong et al., 2016).

Chemical Analysis and Advanced Material Creation

The compound and its variations play a role in the creation of advanced materials, such as the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. The polymerization process initiated by specific three-coordinate complexes results in heterodisubstituted polyfluorenes with adjustable molecular weights and narrow distribution. These polyfluorenes, after covalent attachment with polyethylene glycol, form stable nanoparticles with bright fluorescence emission, used in various material science applications (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).

Crystal Structure and Molecular Analysis

The tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate is also utilized in studies related to crystal structure and molecular analysis. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, undergoes structure confirmation through various spectroscopy methods. The compound is further subjected to crystallographic and conformational analysis through X-ray diffraction and density functional theory (DFT), illustrating its importance in molecular structure studies (W. Ye et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that the compound contains a boronic acid pinacol ester group , which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in many chemical syntheses, including pharmaceuticals .

Mode of Action

The boronic acid pinacol ester group in the compound can participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid group can form a carbon-carbon bond with an organic halide in the presence of a palladium catalyst .

Biochemical Pathways

The formation of carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds . These compounds can potentially interact with various biochemical pathways, depending on their structure and functional groups.

Result of Action

The ability of the compound to form carbon-carbon bonds through suzuki-miyaura cross-coupling reactions suggests that it could be used to synthesize a variety of organic compounds . These compounds could have various effects at the molecular and cellular level, depending on their specific structures and functions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki-Miyaura cross-coupling reactions require a palladium catalyst and are typically performed under specific conditions (e.g., temperature, pH, solvent type) . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture .

properties

IUPAC Name |

tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34BNO4/c1-15(14-23(9)18(24)25-19(2,3)4)16-10-12-17(13-11-16)22-26-20(5,6)21(7,8)27-22/h10-13,15H,14H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQPLFIKUWANBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

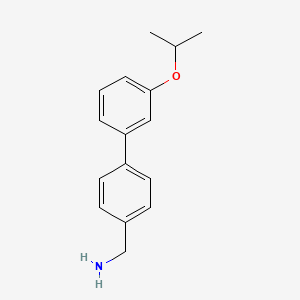

![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)

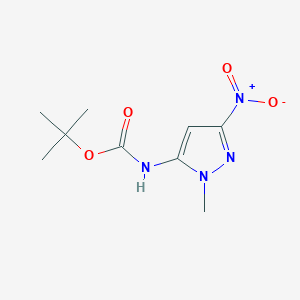

![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)

![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)